Midostaurin
Übersicht
Beschreibung
Midostaurin, sold under the brand name Rydapt & Tauritmo both by Novartis, is a multi-targeted protein kinase inhibitor that has been investigated for the treatment of acute myeloid leukemia (AML), myelodysplastic syndrome (MDS) and advanced systemic mastocytosis .
Synthesis Analysis
Midostaurin was originally developed as a protein kinase C inhibitor and subsequently as an angiogenesis inhibitor, based on its inhibition of vascular endothelial growth factor receptor . It is metabolized into 2 metabolites (CGP62221 and CGP52421) by cytochrome P450 3A4 (CYP3A4) .
Molecular Structure Analysis
The molecular formula of Midostaurin is C35H30N4O4 . It has a molecular weight of 570.64 .
Chemical Reactions Analysis
Midostaurin is metabolized into 2 metabolites (CGP62221 and CGP52421) by cytochrome P450 3A4 (CYP3A4) .
Physical And Chemical Properties Analysis
Midostaurin has a molecular weight of 570.64 and a molecular formula of C35H30N4O4 . It is soluble in DMSO .
Wissenschaftliche Forschungsanwendungen
Treatment of Adult Acute Myeloid Leukemia (AML)
- Scientific Field: Hematology/Oncology
- Application Summary: Midostaurin is used in combination with standard chemotherapy for the treatment of adult patients with newly diagnosed AML who are FLT3 mutation-positive . It was the first agent approved for the treatment of FLT3-mutated AML .
- Methods of Application: Midostaurin is administered orally at a dose of 100 mg twice daily . It is used in combination with standard cytarabine and daunorubicin induction and cytarabine consolidation .
- Results/Outcomes: The RATIFY trial showed significant improvements in overall survival and event-free survival with the addition of midostaurin to standard chemotherapy .
Treatment of Advanced Systemic Mastocytosis (ASM)
- Scientific Field: Hematology/Oncology
- Application Summary: Midostaurin is used for the treatment of adult patients with ASM . It works by slowing down the growth of mast cells .
- Methods of Application: Midostaurin is administered orally at a dose of 100 mg twice daily .
- Results/Outcomes: The overall response rate was 60% in a single-arm trial of midostaurin . Response rates were similar regardless of the subtype of advanced systemic mastocytosis, KIT mutation status, or exposure to previous therapy .
Treatment of Systemic Mastocytosis with Associated Hematological Neoplasm (SM-AHN)
- Scientific Field: Hematology/Oncology
- Application Summary: Midostaurin is used for the treatment of adult patients with SM-AHN .
- Methods of Application: Midostaurin is administered orally at a dose of 100 mg twice daily .
- Results/Outcomes: In a single-arm trial of midostaurin, incomplete remission was achieved by 9 of 57 patients (16%) with SM-AHN .
Treatment of Mast Cell Leukemia (MCL)
- Scientific Field: Hematology/Oncology
- Application Summary: Midostaurin is used for the treatment of adult patients with MCL .
- Methods of Application: Midostaurin is administered orally at a dose of 100 mg twice daily .
- Results/Outcomes: In a single-arm trial of midostaurin, 1 of 21 patients (5%) with MCL achieved a complete remission .
Treatment of Myelodysplastic Syndrome (MDS)
- Scientific Field: Hematology/Oncology
- Application Summary: Midostaurin has been investigated for the treatment of myelodysplastic syndrome (MDS), a group of disorders caused by poorly formed blood cells or ones that don’t work properly .
- Methods of Application: Midostaurin is administered orally at a dose of 100 mg twice daily . The specific regimen would depend on the patient’s condition and the treating physician’s discretion.
- Results/Outcomes: Clinical trials have primarily focused on relapsed/refractory MDS and have included single agent and combination agent studies . The specific outcomes would depend on the individual patient’s response to treatment.
Treatment of Aggressive Systemic Mastocytosis without Associated Hematological Neoplasm
- Scientific Field: Hematology/Oncology
- Application Summary: Midostaurin is used for the treatment of adult patients with aggressive systemic mastocytosis without an associated hematological neoplasm .
- Methods of Application: Midostaurin is administered orally at a dose of 100 mg twice daily .
Treatment of Myelodysplastic Syndrome (MDS)
- Scientific Field: Hematology/Oncology
- Application Summary: Midostaurin has been investigated for the treatment of myelodysplastic syndrome (MDS), a group of disorders caused by poorly formed blood cells or ones that don’t work properly .
- Methods of Application: Midostaurin is administered orally at a dose of 100 mg twice daily . The specific regimen would depend on the patient’s condition and the treating physician’s discretion.
- Results/Outcomes: Clinical trials have primarily focused on relapsed/refractory MDS and have included single agent and combination agent studies . The specific outcomes would depend on the individual patient’s response to treatment.
Treatment of Aggressive Systemic Mastocytosis without Associated Hematological Neoplasm
- Scientific Field: Hematology/Oncology
- Application Summary: Midostaurin is used for the treatment of adult patients with aggressive systemic mastocytosis without an associated hematological neoplasm .
- Methods of Application: Midostaurin is administered orally at a dose of 100 mg twice daily .
- Results/Outcomes: In a single-arm trial of midostaurin, incomplete remission was achieved by 6 of 16 patients (38%; 95% confidence interval [CI]: 15%–65%) with aggressive systemic mastocytosis . Within the follow‐up period, the median duration of response was not reached for the patients with aggressive systemic mastocytosis (range, 12.1+ to 36.8+ months) .
Safety And Hazards
Midostaurin should be handled with personal protective equipment/face protection. It should be used in a well-ventilated area and contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided . There was no notable increase in midostaurin-related adverse events in patients receiving strong CYP3A4 inhibitors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26-,32-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGQWWVMWDBQGC-IIFHNQTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1mg/mL | |
Record name | Midostaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06595 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
It potently inhibits multiple receptor tyrosine kinases. Midostaurin and its major active metabolites CGP62221 and CGP52421 inhibit the activity of protein kinase C alpha (PKCalpha), VEGFR2, KIT, PDGFR and WT and/or mutant FLT3 tyrosine kinases. Inhibition of FLT3 receptor signalling cascades induces apoptosis of target leukemia cells expressing target receptors and mast cells, in addition to its antiproliferative activity toward multiple cancer cell lines. Midostaurin also interacts with organic anion transporter (OATP) 1A1 and multidrug resistance protein (MRP)-2 according to preliminary in vitro studies. | |
Record name | Midostaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06595 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Midostaurin | |
CAS RN |
120685-11-2 | |
Record name | Midostaurin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120685112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Midostaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06595 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triaza-octacyclo [12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27- nonaen-4-yl]-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIDOSTAURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID912S5VON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
235-260 | |
Record name | Midostaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06595 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.